Hexyl gallate

Descripción general

Descripción

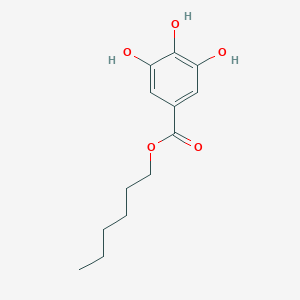

Hexyl gallate, también conocido como hexil 3,4,5-trihidroxi benzoato, es un derivado de éster alquílico del ácido gálico. Es conocido por sus potentes propiedades antibacterianas y antioxidantes. Este compuesto se utiliza comúnmente en varias industrias, incluyendo alimentos, farmacéutica y cosmética, debido a su capacidad para inhibir el crecimiento de bacterias y proteger contra el daño oxidativo .

Métodos De Preparación

El hexil gallate se puede sintetizar mediante la esterificación del ácido gálico con hexanol. La reacción generalmente involucra el uso de un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo. El producto luego se purifica mediante recristalización . Los métodos de producción industrial pueden involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza.

Análisis De Reacciones Químicas

El hexil gallate experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en ácido gálico.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, donde el grupo hexilo puede ser reemplazado por otros grupos alquilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

El hexil gallate tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como antioxidante en varias formulaciones químicas para prevenir la oxidación.

Mecanismo De Acción

La actividad antibacteriana del hexil gallate se atribuye a su capacidad para interrumpir las membranas bacterianas e inhibir la producción de factores de virulencia como la ramnolipida y la piocianina al dirigirse a la proteína RhlR . Además, se ha demostrado que se une a la proteína de división celular bacteriana FtsZ, interrumpiendo la división celular y provocando la elongación de las células bacterianas . Estas acciones combinadas contribuyen a sus potentes efectos antibacterianos.

Comparación Con Compuestos Similares

El hexil gallate es parte de una familia de galatos alquílicos, que incluye otros compuestos como el metil gallate, el etil gallate, el propil gallate y el octil gallate. En comparación con estos compuestos, el hexil gallate tiene una cadena alquílica más larga, lo que aumenta su hidrofobicidad y sus propiedades de disrupción de las membranas . Esto lo hace particularmente eficaz como agente antibacteriano. Otros compuestos similares incluyen el hexanoato de hidroxitirosol y el octil gallate, que también exhiben actividades antioxidantes y antimicrobianas .

Actividad Biológica

Hexyl gallate, a derivative of gallic acid, has garnered attention for its diverse biological activities, particularly in the fields of virology, plant protection, and antioxidant properties. This article explores the compound's biological activity through various studies, case analyses, and detailed research findings.

This compound (C_13H_18O_5) is an ester formed from hexanol and gallic acid. Its structure facilitates lipophilicity, allowing it to interact effectively with biological membranes and exert its effects in different biological systems.

Antiviral Activity

One notable application of this compound is its antiviral properties. Research indicates that this compound inhibits the replication of the herpes simplex virus (HSV). In vitro studies demonstrate that this compound can significantly reduce viral titers, suggesting its potential as a therapeutic agent against HSV infections .

Case Study: Herpes Simplex Virus Inhibition

- Objective : To evaluate the antiviral efficacy of this compound against HSV.

- Method : Viral replication was assessed using plaque assays after treatment with varying concentrations of this compound.

- Results : this compound demonstrated a dose-dependent inhibition of HSV replication, with significant reductions in viral plaques observed at concentrations as low as 50 µM.

Antioxidant Properties

This compound exhibits strong antioxidant capabilities. A study focused on its ability to quench free radicals generated during thermal degradation processes in proteins. Specifically, this compound was used to inhibit radical generation and protein carbonyl formation in thaumatin under heat stress conditions .

Experimental Setup

- Sample Preparation : Thaumatin solutions were treated with this compound prior to thermal exposure.

- Analysis Techniques : Electron paramagnetic resonance (EPR) spectroscopy and protein carbonyl content assays were utilized to assess antioxidant activity.

- Findings : The presence of this compound significantly reduced the formation of carbonyl species, indicating effective radical scavenging activity.

Plant Protection

This compound has also been studied for its protective effects on plants. A case study involving citrus plants demonstrated that this compound could protect against infections caused by Xanthomonas citri, a pathogen responsible for citrus canker .

Case Study: Citrus Plant Protection

- Experimental Design : Nursery trees of Citrus sinensis were sprayed with this compound at a concentration of 600 µg/ml.

- Results : Treated plants showed a marked reduction in disease symptoms compared to untreated controls, suggesting that this compound enhances plant resistance to bacterial infections.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propiedades

IUPAC Name |

hexyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHJNOHLEKVUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431397 | |

| Record name | Hexyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-26-9 | |

| Record name | Hexyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of hexyl gallate in agriculture?

A1: this compound shows promise as a sustainable alternative to copper-based formulations for controlling citrus canker caused by Xanthomonas citri subsp. citri (X. citri). [, ] Research indicates that it can effectively inhibit the growth and spread of the pathogen on citrus trees. [] This could significantly reduce environmental pollution caused by copper accumulation in soil and groundwater. []

Q2: What is the mechanism of action of this compound against bacteria?

A2: While the exact mechanism is still under investigation, studies suggest that this compound primarily targets the bacterial outer membrane, affecting its permeability. [] Additionally, there is evidence pointing towards multiple cellular targets, which might explain the difficulty in developing resistance against this compound. []

Q3: Is there a risk of developing resistance to this compound in bacteria like Xanthomonas citri?

A3: Research suggests that Xanthomonas citri struggles to develop resistance to this compound. Scientists were unable to isolate spontaneous mutants resistant to the compound or induce resistance through prolonged exposure to increasing concentrations. [] This suggests a robust mode of action potentially involving multiple cellular targets, making resistance development less likely.

Q4: What are the advantages of using this compound over conventional copper-based treatments for citrus canker?

A4: this compound offers several advantages over copper-based treatments:

- Environmental Friendliness: Unlike copper, which accumulates in the environment and poses risks to ecosystems and human health, this compound is considered more environmentally friendly. []

- Reduced Resistance Development: The likelihood of Xanthomonas citri developing resistance to this compound appears to be low, ensuring long-term efficacy. []

- Targeted Delivery: Research is exploring the use of microgels decorated with anchor peptides to deliver this compound directly to the surface of orange leaves. [] This targeted approach can potentially enhance efficacy and minimize the required dosage.

Q5: Beyond its antibacterial activity, does this compound exhibit other biological activities?

A5: Yes, in addition to its antibacterial properties, this compound has demonstrated potent antimalarial activity against Plasmodium falciparum in vitro. [] It exhibits stronger inhibitory effects on parasite growth compared to its parent compound, gallic acid. []

Q6: How does the length of the alkyl chain in gallate esters affect their activity?

A6: Studies on the antioxidant activity of gallate esters reveal that increasing the alkyl chain length generally enhances their preference for the oil phase. [] This is reflected in the increasing butteroil/water partition coefficients, with this compound showing a significantly higher partition coefficient compared to ethyl gallate. [] This property is relevant for applications where antioxidant activity in lipid-rich environments is desired.

Q7: What is known about the dermal absorption of this compound?

A7: Research on the skin delivery of antioxidant surfactants indicates that this compound, as a derivative of gallic acid, is capable of penetrating the skin. [] This finding highlights its potential for topical applications, especially in formulations targeting oxidative stress in the skin.

Q8: How is this compound synthesized?

A8: this compound can be synthesized through the esterification of gallic acid with n-hexyl alcohol, using p-toluene sulfonic acid as a catalyst. [] The reaction is typically carried out at elevated temperatures (110-120 °C) for several hours to achieve optimal yield. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.